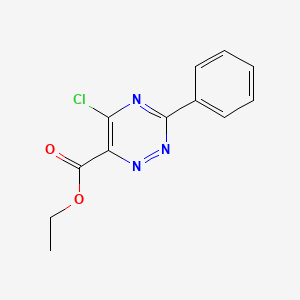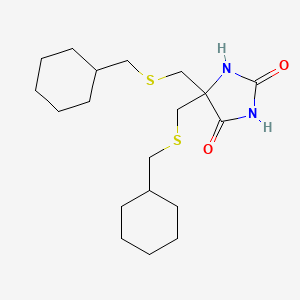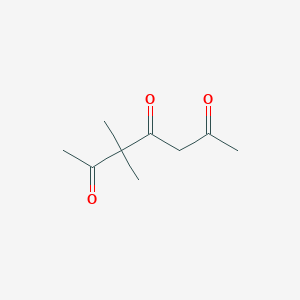
3,3-Dimethylheptane-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethylheptane-2,4,6-trione is an organic compound with the molecular formula C9H14O3 It is characterized by the presence of three ketone groups located at the 2, 4, and 6 positions of the heptane chain, with two methyl groups attached to the third carbon atom
准备方法
Synthetic Routes and Reaction Conditions: 3,3-Dimethylheptane-2,4,6-trione can be synthesized through the methylation of heptane-2,4,6-trione. The process involves the use of alkali metal enolates or an enamine intermediate of the parent compound . The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the enolate, followed by the addition of a methylating agent like methyl iodide.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions: 3,3-Dimethylheptane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
3,3-Dimethylheptane-2,4,6-trione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,3-Dimethylheptane-2,4,6-trione involves its interaction with various molecular targets and pathways. The compound’s ketone groups can form hydrogen bonds and coordinate with metal ions, influencing its reactivity and interactions with biological molecules. These interactions can affect enzyme activity, protein folding, and other biochemical processes.
相似化合物的比较
3-Methylheptane-2,4,6-trione: This compound has one less methyl group compared to 3,3-Dimethylheptane-2,4,6-trione.
3,5-Dimethylheptane-2,4,6-trione: This compound has an additional methyl group at the fifth carbon position.
Uniqueness: this compound is unique due to its specific arrangement of methyl groups and ketone functionalities
属性
CAS 编号 |
23039-25-0 |
|---|---|
分子式 |
C9H14O3 |
分子量 |
170.21 g/mol |
IUPAC 名称 |
3,3-dimethylheptane-2,4,6-trione |
InChI |
InChI=1S/C9H14O3/c1-6(10)5-8(12)9(3,4)7(2)11/h5H2,1-4H3 |
InChI 键 |
BLVCFNFGVTULKJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC(=O)C(C)(C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


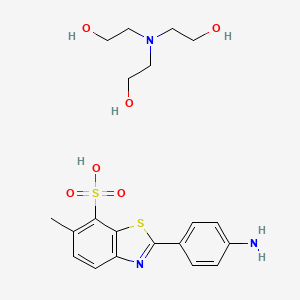
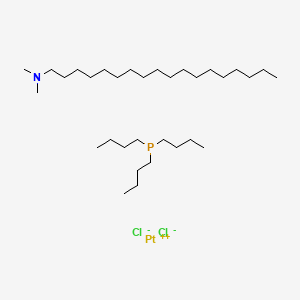
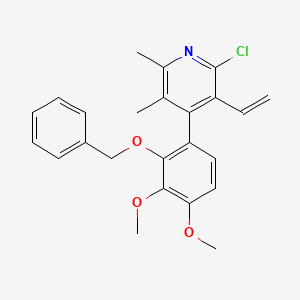

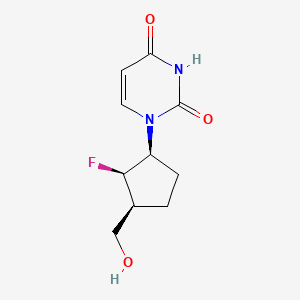

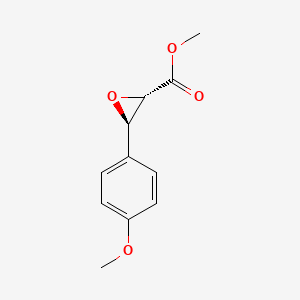
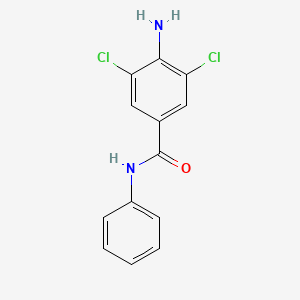
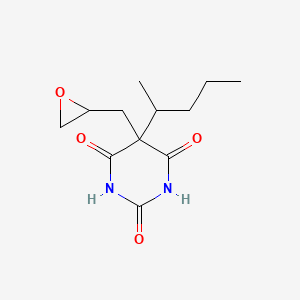

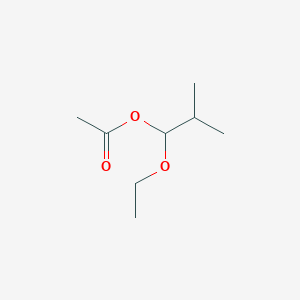
![N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline](/img/structure/B15196157.png)
